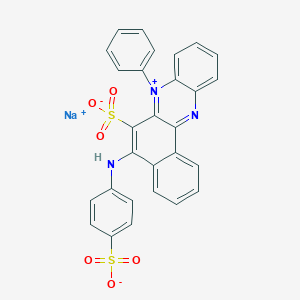

Azocarmine G

Description

RN given refers to mono-Na salt

Properties

IUPAC Name |

sodium;7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUERODMRBLNCFK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25641-18-3 | |

| Record name | Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azocarmine G in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azocarmine G, a synthetic dye of the azine class, is a well-established anionic stain vital in various histological and cytological applications. Its utility lies in its strong affinity for acidic cellular components, enabling vivid and differential staining of tissues. This technical guide elucidates the core mechanism of action of Azocarmine G as a biological stain, details its chemical properties, provides an exemplary experimental protocol for its use in the widely recognized Azan trichrome staining method, and visually represents the staining workflow. While Azocarmine G is a critical tool in morphological studies, the current body of scientific literature does not support a pharmacological mechanism of action involving specific signaling pathways or enzymatic inhibition. Its action is primarily physicochemical, based on electrostatic interactions with tissue components.

Core Mechanism of Action as a Histological Stain

Azocarmine G functions as a potent anionic (acid) dye. Its mechanism of action in a histological context is predicated on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and positively charged (acidophilic or basophilic) components within biological tissues.

The primary targets for Azocarmine G staining are acidic cellular structures, which it colors in shades of red. These include:

-

Nucleic Acids: The phosphate backbone of DNA and RNA imparts a negative charge, attracting the cationic dye.

-

Acidic Proteins: Proteins with a high content of acidic amino acids (e.g., aspartic acid, glutamic acid) will bind Azocarmine G.

The staining process is typically carried out in an acidic solution, often with the addition of acetic acid. This acidic environment serves a dual purpose: it enhances the positive charge of tissue proteins by protonating amino groups, thereby increasing their affinity for the anionic dye, and it helps to differentiate the staining by removing excess, non-specifically bound dye.[1]

In trichrome staining methods, such as the Heidenhain's Azan stain, Azocarmine G is used as the primary nuclear and cytoplasmic stain.[2][3][4] It is followed by treatment with a mordant, like phosphomolybdic or phosphotungstic acid, which acts as a differentiating agent and a link between the initial stain and the counterstain (e.g., Aniline Blue). This sequential process allows for the differential coloration of various tissue components, with nuclei and cytoplasm appearing red to orange, and collagen and reticular fibers staining blue.

Properties of Azocarmine G

| Property | Description | Reference(s) |

| Chemical Name | Acid Red 103, Rosinduline | [1] |

| Molecular Formula | C28H17N3Na2O6S2 | [5] |

| Dye Class | Anionic (Acid) Dye | [2][3] |

| Appearance | Red powder | [6] |

| Solubility | Soluble in water | [5][7] |

| Primary Use | Biological stain in histology and cytology | [2][7] |

| Target Structures | Acidic cellular components (nuclei, acidic proteins) | [1][6] |

| Staining Color | Intense red | [1] |

| Common Staining Method | Azan trichrome stain (Heidenhain) | [1][2][3] |

Experimental Protocol: Heidenhain's Azan Trichrome Staining

This protocol is a representative example of the use of Azocarmine G for the differential staining of connective tissue.

Reagents:

-

Azocarmine G solution (0.1-1% in distilled water with 1% glacial acetic acid)

-

Aniline alcohol (1% aniline in 90% alcohol)

-

5% Phosphotungstic acid solution

-

Aniline Blue-Orange G solution (e.g., 0.5g Aniline Blue, 2g Orange G, 8ml glacial acetic acid in 100ml distilled water)

-

Dehydrating alcohols (70%, 95%, 100%)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Staining with Azocarmine G: Stain in pre-heated Azocarmine G solution at 56-60°C for 15-60 minutes.

-

Rinsing: Briefly rinse in distilled water.

-

Differentiation: Differentiate in aniline alcohol until collagen is destained and nuclei and cytoplasm are clearly visible.

-

Removal of Aniline: Wash out the aniline with acidified alcohol.

-

Mordanting: Treat with 5% phosphotungstic acid for 1-2 hours. This step is crucial for the subsequent binding of Aniline Blue to collagen.

-

Counterstaining: Stain with Aniline Blue-Orange G solution for 1-3 hours.

-

Dehydration and Clearing: Briefly rinse in distilled water, then rapidly dehydrate through graded alcohols and clear in xylene.

-

Mounting: Mount with a suitable mounting medium.

Expected Results:

-

Nuclei, cytoplasm, muscle: Red to orange

-

Collagen, reticular fibers: Blue

-

Erythrocytes: Bright red

Visualized Experimental Workflow

Caption: Workflow of the Heidenhain's Azan Trichrome Staining method.

Conclusion

The mechanism of action of Azocarmine G is firmly established within the domain of histological staining and is based on physicochemical interactions. As an anionic dye, it selectively binds to acidic and basophilic components of cells and tissues, imparting a characteristic red color. Its utility is maximized in polychromatic staining techniques like the Azan method, where it provides excellent differentiation of cellular and extracellular matrix components. For researchers in drug development and related fields, understanding the staining properties of Azocarmine G is crucial for the accurate morphological assessment of tissues in preclinical and research studies. There is currently no evidence to suggest a pharmacological mechanism of action for Azocarmine G.

References

History and development of Azocarmine G stain

An In-depth Technical Guide to Azocarmine G Stain: History, Development, and Methodologies

Introduction

Azocarmine G is a vibrant red synthetic dye integral to various histological staining techniques, most notably as a key component of Heidenhain's Azan trichrome stain.[1][2] Despite its name, it is not an azo dye but belongs to the quinone-imine class of dyes.[3] This guide provides a comprehensive overview of the history, chemical properties, and applications of Azocarmine G, with a focus on its use in biological research. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

History and Development

The development of Azocarmine G is intrinsically linked to the evolution of polychromatic staining methods in histology. The journey began with the pioneering work of American pathologist Frank B. Mallory, who in 1900 developed a trichrome staining method using acid fuchsin, orange G, and aniline blue to differentiate cellular components.[4] This technique provided excellent visualization of connective tissues.

In 1915, the German histologist Martin Heidenhain significantly modified Mallory's method by substituting acid fuchsin with Azocarmine G.[4][5][6] This new formulation, known as Heidenhain's Azan stain (an acronym for Azo carmine and An iline blue), offered enhanced control over the staining process through visually controlled destaining steps.[4] This allowed for a more nuanced differentiation of tissues, rendering cell nuclei a brilliant red, collagen a distinct blue, and cytoplasm in various shades of red and orange.[5][7][8]

Chemical and Physical Properties

Azocarmine G, also known as Acid Red 101 or Rosinduline, is an anionic synthetic dye valued for its solubility in water and its strong binding affinity to acidic cellular components.[1][9] Its properties are crucial for its function as a histological stain.

| Property | Value | References |

| Common Name | Azocarmine G | [3] |

| Synonyms | Acid Red 101, Rosinduline, C.I. 50085 | [1][3] |

| CAS Number | 25641-18-3 | [1][10][11] |

| Molecular Formula | C₂₈H₁₈N₃NaO₆S₂ or C₂₈H₁₇N₃Na₂O₆S₂ | [1][10][11][12] |

| Molecular Weight | 579.58 g/mol or 601.57 g/mol | [1][10][11][12] |

| Appearance | Red to purple powder | [1] |

| Absorption Maximum | 510 nm | [3] |

| Solubility | Water: Moderate (1.0%) Ethanol: Moderate (0.1%) Cellosolve: 1.75% Glycol: 4.5% Xylene: 0.01% | [3][10] |

Mechanism of Staining

Azocarmine G functions as an acid (anionic) dye in histological preparations. In the multi-step Azan trichrome procedure, it is typically the first primary stain applied after tissue fixation and rehydration.

-

Primary Staining : The tissue section is incubated in a heated, acidified solution of Azocarmine G. The dye has a strong affinity for and binds to acidic (basophilic) structures, such as nucleic acids in the cell nucleus and acidic proteins in the cytoplasm, staining them an intense red.[9]

-

Differentiation : A crucial step in the Azan method is differentiation, usually with an aniline-alcohol solution.[8][13] This process is monitored microscopically to selectively remove the dye from certain structures, most notably collagen fibers, while leaving the nuclei and cytoplasm stained. This controlled destaining is critical for achieving the characteristic color separation of the technique.[5]

-

Mordanting & Counterstaining : Following differentiation, the section is treated with a mordant, typically phosphotungstic acid or phosphomolybdic acid.[4][13] This step prepares the tissue for the counterstain by removing the Azocarmine G from collagen and helping the subsequent aniline blue to bind specifically. The final counterstaining with a mixture of aniline blue and orange G colors the collagen and reticular fibers blue, while erythrocytes and muscle can take on an orange hue.[7][8]

Applications

The primary application of Azocarmine G is in histological and cytological staining to visualize tissue morphology with high contrast.

-

Heidenhain's Azan Trichrome Stain : This is the most common application, used extensively to differentiate collagenous connective tissue from other tissues like muscle and cytoplasm. It is invaluable in pathology for studying fibrosis.[5][8]

-

Polychromatic Staining : Azocarmine G is used in various other multi-color staining methods for its brilliant red nuclear and cytoplasmic staining.[2][14]

-

Fluorescence Quenching : In histochemistry, it can be used to dim background autofluorescence in sections that are to be stained with fluorescent dyes like Schiff's reagent.[2][14]

-

Other Uses : Beyond histology, Azocarmine G has been employed as a pH indicator, a colorant in the food industry, and for the spectrophotometric determination of proteins in acidic solutions.[1][11]

Experimental Protocols

Heidenhain's Azan Trichrome Stain

This protocol is adapted from standard histological procedures and provides maximum control over the final colors.[7][8]

A. Reagent Preparation

-

Azocarmine G Solution (0.1%) : Dissolve 0.1 g of Azocarmine G powder in 100 ml of distilled water.[13] Add 1 ml of glacial acetic acid.[13] Before use, heat the solution and filter.[13]

-

Aniline-Alcohol Solution : Mix 0.1 ml of aniline with 100 ml of 95% ethanol.[13]

-

Acetic Alcohol : Add 1 ml of glacial acetic acid to 100 ml of 100% ethanol.[13]

-

Phosphotungstic Acid Solution (5%) : Dissolve 5 g of phosphotungstic acid in 100 ml of distilled water.[13]

-

Aniline Blue-Orange G Solution : Dissolve 0.5 g of aniline blue and 2.0 g of orange G in 100 ml of distilled water with 8 ml of glacial acetic acid.[13] Boil, cool, and filter. Dilute this stock solution 3-5 times before use.[13]

B. Staining Procedure

-

Deparaffinize sections and bring to water through xylene and graded alcohols.[7][13]

-

For formalin-fixed tissues, secondary fixation in Bouin's fluid is recommended.[7][8]

-

Place slides in pre-heated Azocarmine G solution at 50-60°C for 1 hour, then let stand at room temperature for another hour.[7][13]

-

Rinse quickly with distilled water.[7]

-

Differentiate in the aniline-alcohol solution, checking microscopically until nuclei are sharp and red, and collagen is pale pink or colorless.[13]

-

Rinse briefly in acetic alcohol to stop differentiation (approx. 1-2 minutes).[13]

-

Place in 5% phosphotungstic acid for at least 3 hours, or overnight.[13] This step is crucial for blue collagen staining.

-

Rinse quickly in distilled water.

-

Stain in the Aniline Blue-Orange G solution for 15-30 minutes.[13]

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount with a resinous medium.[8][13]

C. Expected Results

Mallory-Heidenhain Azan-Gomori's Modification for Islet Cells

This modification is specifically for differentiating the endocrine cells of the pancreatic islets.

A. Staining Procedure

-

Deparaffinize sections from tissue fixed in Bouin's fluid and bring to water.

-

Stain in 0.1% Azocarmine G solution at 56°C for 45-60 minutes.[15]

-

Rinse and blot dry carefully.[15]

-

Differentiate in 1% aniline-alcohol, checking microscopically until beta cells are orangy-red (human) or red (guinea pig) against colorless parenchyma.[15]

-

Rinse in distilled water.

-

Transfer to Iron Alum solution for at least 5 minutes.[15]

-

Rinse in distilled water.

-

Stain in Aniline Blue-Orange G solution for 2-20 minutes under microscopic control.[15]

-

Differentiate and dehydrate in absolute alcohol.[15]

-

Clear with xylene and mount.[15]

B. Expected Results (Human Tissue)

-

Alpha Granules : Bright Red

-

Beta Granules : Orange-Brown to dull Red[15]

-

D-Cell Granules : Dark Blue[15]

Visualizations

The following diagrams illustrate the workflow and logic of the Azan staining technique.

Caption: Workflow diagram for the Heidenhain's AZAN trichrome staining procedure.

Caption: Logical relationships between dyes and tissue components in AZAN stain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biognost.com [biognost.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 5. Histology Stains - Human Embryology [human-embryology.org]

- 6. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 7. stainsfile.com [stainsfile.com]

- 8. med.emory.edu [med.emory.edu]

- 9. Azocarmine [morphisto.de]

- 10. thomassci.com [thomassci.com]

- 11. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. moleculardepot.com [moleculardepot.com]

- 13. Histological methods for CNS [pathologycenter.jp]

- 14. Azocarmine G, C.I. 50085 - Biognost [biognost.com]

- 15. deltamicroscopies.com [deltamicroscopies.com]

The Solubility Profile of Azocarmine G: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the vital histological stain, Azocarmine G (C.I. Acid Red 101), in various aqueous and organic solvents. This guide provides compiled quantitative data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers, scientists, and drug development professionals in its application.

Introduction

Azocarmine G, also known by its Colour Index name Acid Red 101, is a synthetic azine dye widely employed in histology and cytology. Its vibrant red hue is crucial for various staining techniques, most notably the Azan trichrome method, which differentiates cellular components and connective tissues. A thorough understanding of its solubility is paramount for the preparation of stable and effective staining solutions, ensuring reproducibility and accuracy in research and diagnostic applications. This technical guide consolidates available solubility data, presents a detailed methodology for its experimental determination, and offers visual representations of key experimental workflows.

Physicochemical Properties of Azocarmine G

-

Chemical Name: 7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate, sodium salt

-

C.I. Number: 50085

-

CAS Number: 25641-18-3

-

Molecular Formula: C₂₈H₁₈N₃NaO₆S₂

-

Molecular Weight: 579.58 g/mol

-

Appearance: Dark red to maroon powder[1]

Quantitative Solubility Data

The solubility of Azocarmine G is a critical parameter for its effective use. The following table summarizes the available quantitative and qualitative solubility data in various solvents. It is important to note that some discrepancies exist in the reported literature, particularly for aqueous solubility. The provided experimental protocol can be utilized to ascertain precise solubility under specific laboratory conditions.

| Solvent | Chemical Formula | Solubility | Concentration ( g/100 mL) | Reference |

| Water | H₂O | 1.0% | 1.0 | [3][4] |

| Water | H₂O | 1 mg/mL | 0.1 | [1] |

| Ethanol (Alcohol) | C₂H₅OH | 0.1% | 0.1 | [3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7 mg/mL | 0.7 | [5] |

| Ethylene Glycol | C₂H₆O₂ | 4.5% | 4.5 | [3][4] |

| Cellosolve (2-Ethoxyethanol) | C₄H₁₀O₂ | 1.75% | 1.75 | [3][4] |

| Xylene | C₈H₁₀ | 0.01% | 0.01 | [3][4] |

| Aqueous Solution | - | Moderate | - | [2] |

| Ethanol | C₂H₅OH | Moderate | - | [2] |

Note: The solubility in DMSO may be achieved with the aid of ultrasonication and warming to 60°C[5]. The discrepancy in aqueous solubility (1.0% vs. 0.1%) highlights the importance of experimental verification.

Effect of pH on Aqueous Solubility

Experimental Protocols

For researchers requiring precise solubility data for Azocarmine G in specific solvents or at different pH values, the following detailed experimental protocol is provided. This method is based on the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

Protocol: Determination of Azocarmine G Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of Azocarmine G in a given solvent at a specified temperature.

2. Materials:

-

Azocarmine G powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

3. Procedure:

Part A: Preparation of a Saturated Solution

-

Add an excess amount of Azocarmine G powder to an Erlenmeyer flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the solvent of interest to the flask.

-

Tightly stopper the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

After equilibration, cease stirring and allow the suspension to settle for at least 2 hours at the constant temperature.

Part B: Sample Collection and Preparation

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid at the bottom of the flask.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded precisely.

Part C: Quantification by UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of Azocarmine G of known concentrations in the same solvent.

-

Determine the absorption maximum (λmax) of Azocarmine G in the solvent by scanning a standard solution across a range of wavelengths (typically 400-600 nm). The reported λmax in water is between 510-523 nm[1][2].

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Azocarmine G in the tested solvent at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

Azocarmine G (C.I. 50085): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azocarmine G (Colour Index Number 50085), a synthetic anionic dye widely utilized in histological and cytological staining techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, significance in biological staining, and comprehensive experimental protocols.

Core Properties of Azocarmine G

Azocarmine G, also known by its synonyms Acid Red 101 and Rosinduline, is a potent staining agent valued for its ability to impart a deep red color to specific cellular components.[1] Its utility in various polychromatic staining methods is well-established in the scientific community.[2]

| Property | Value | Source |

| Colour Index Number | 50085 | [2][3] |

| CAS Number | 25641-18-3 | [1][4] |

| Molecular Formula | C₂₈H₁₈N₃NaO₆S₂ | [1] |

| Molecular Weight | 579.58 g/mol | [1][4] |

| Appearance | Red to purple powder | [1] |

| Solubility | Soluble in water | [1] |

Significance in Histological Staining

Azocarmine G is a cornerstone of several classical staining methods, most notably Heidenhain's AZAN trichrome stain and modifications of Mallory's trichrome stain.[2][5] As an anionic dye, it exhibits a strong affinity for acidic cellular structures, rendering them in various shades of red.[6] This characteristic is pivotal for the differential staining of tissues, allowing for the clear visualization and distinction of cell nuclei, cytoplasm, muscle fibers, and collagen.

In trichrome staining, a sequential application of dyes, in conjunction with a polyacid like phosphotungstic or phosphomolybdic acid, achieves differential coloration.[7] The polyacid acts as a decolorizing agent, selectively removing the initial red stain (from Azocarmine G or a similar dye) from collagen fibers.[8] A subsequent counterstain, typically aniline blue, then colors the collagen, resulting in a striking contrast between the red-stained cellular elements and the blue-stained connective tissue. This differential staining is invaluable for studying tissue morphology, particularly in the context of fibrotic changes and tumor identification.[7]

Experimental Protocol: Heidenhain's AZAN Trichrome Stain

This protocol outlines the key steps for performing Heidenhain's AZAN trichrome stain, a method for which Azocarmine G is a critical component.

Reagent Preparation

-

Azocarmine G Solution (0.1%): Dissolve 0.1 g of Azocarmine G in 100 ml of distilled water with 1 ml of glacial acetic acid. Heat the solution to a boil, allow it to cool, and then filter.[9]

-

Aniline Alcohol: A solution of aniline in 90-95% alcohol.

-

Phosphotungstic Acid Solution (5%): Dissolve 5 g of phosphotungstic acid in 100 ml of distilled water.

-

Aniline Blue-Orange G Solution: A solution containing aniline blue and orange G in distilled water with glacial acetic acid.[9]

Staining Procedure

-

Deparaffinization and Rehydration: Bring paraffin-embedded tissue sections to water through successive baths of xylene and graded alcohols.

-

Nuclear Staining: Stain with the heated Azocarmine G solution at 56-60°C for 45-60 minutes.[10]

-

Differentiation: Differentiate the sections in aniline alcohol, monitoring microscopically until the nuclei are distinct and the cytoplasm is pale pink.

-

Mordanting: Treat with a 5% phosphotungstic acid solution. This step is crucial for the selective removal of the red stain from collagen.[8]

-

Counterstaining: Stain with the Aniline Blue-Orange G solution to color the collagen blue and other tissue elements in contrasting shades.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results

-

Nuclei: Red to dark red[11]

-

Cytoplasm and Muscle: Red to orange-red[11]

-

Collagen and Reticular Fibers: Blue[11]

-

Erythrocytes: Red

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the Heidenhain's AZAN staining procedure and the hierarchical relationship of the key components.

Caption: Experimental workflow for Heidenhain's AZAN trichrome staining.

Caption: Relationship between reagents and cellular targets in AZAN staining.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biognost.com [biognost.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 6. Azocarmine [morphisto.de]

- 7. Trichrome staining - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. ronaldschulte.nl [ronaldschulte.nl]

- 10. tandfonline.com [tandfonline.com]

- 11. stainsfile.com [stainsfile.com]

An In-Depth Technical Guide to the Fundamental Principles of Trichrome Staining Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trichrome staining, a cornerstone technique in histopathology for the differential visualization of muscle, collagen fibers, and nuclei. From the foundational principles to detailed experimental protocols and troubleshooting, this document serves as an essential resource for laboratory professionals aiming to achieve high-quality, reproducible results.

Core Principles of Trichrome Staining

Trichrome staining techniques are polychromatic staining methods that utilize three different dyes to selectively color various tissue components. The primary application is to distinguish collagen from muscle and cytoplasm, which can be challenging with standard Hematoxylin and Eosin (H&E) staining.[1][2] The technique relies on the differential binding of anionic dyes with varying molecular weights to tissue components of different permeability.[3]

The general mechanism involves a sequential process:

-

Nuclear Staining: An iron hematoxylin, such as Weigert's hematoxylin, is typically used to stain nuclei black or dark purple. This type of hematoxylin is resistant to decolorization by the subsequent acidic dye solutions.[4][5]

-

Cytoplasmic and Muscle Staining: A small molecular weight red or scarlet dye (e.g., Biebrich Scarlet, Acid Fuchsin) is applied first. Due to its small size, it penetrates and stains most tissue components, including cytoplasm, muscle, and collagen.[6]

-

Differentiation: A polyacid, most commonly phosphomolybdic acid or phosphotungstic acid, is used as a differentiating agent.[2][7] This step is crucial. The large polyacid molecules are thought to displace the smaller red dye molecules from the more permeable collagen fibers while the red dye is retained in less permeable structures like muscle and cytoplasm.[6][7]

-

Collagen Staining: A larger molecular weight blue or green dye (e.g., Aniline Blue, Fast Green FCF) is then applied. This dye penetrates the now cleared collagen fibers, resulting in a distinct blue or green coloration.[2][4]

The choice of fixative is critical for optimal results. While formalin-fixed tissues can be used, fixation with Bouin's solution is often recommended as it enhances the quality and intensity of the stain. For formalin-fixed tissues, a post-fixation step in Bouin's solution is frequently advised.[8][9][10]

Key Trichrome Staining Techniques

Several variations of the trichrome stain exist, each with its own specific protocol and resulting color palette. The most widely used are Masson's Trichrome, Gomori's One-Step Trichrome, and Mallory's Trichrome.

Masson's Trichrome Stain

Masson's trichrome is one of the most common methods and is particularly effective for demonstrating collagen fibers in tissues like skin and heart.[8] The typical result is black nuclei, red cytoplasm and muscle, and blue or green collagen.[11][12][13]

Caption: Workflow of the Masson's Trichrome staining protocol.

Gomori's One-Step Trichrome Stain

This method simplifies the process by combining the plasma stain (chromotrope 2R) and the connective tissue stain (Fast Green FCF or Aniline Blue) into a single phosphotungstic acid solution.[14] It is a rapid and reliable method, often used for staining muscle biopsies.[14] The results are similar to Masson's, with nuclei appearing black, cytoplasm and muscle red, and collagen green or blue.[15][16]

Caption: Workflow of the Gomori's One-Step Trichrome staining protocol.

Mallory's Trichrome Stain

One of the original trichrome methods, Mallory's stain is excellent for demonstrating connective tissue and can also be used to identify Mallory bodies in the liver.[17][18] It utilizes three dyes: acid fuchsin, aniline blue, and orange G.[18] The resulting colors are typically red for nuclei, myofibrils, and some cytoplasm; deep blue for collagen; and gold-yellow for erythrocytes.[19]

Caption: Mechanism of differential staining in trichrome techniques.

Experimental Protocols

The following tables summarize the key steps and reagents for the three major trichrome staining techniques. Exact timings may require optimization based on tissue type, thickness, and fixation method.

Table 1: Reagents for Trichrome Staining

| Reagent | Masson's Trichrome | Gomori's One-Step Trichrome | Mallory's Trichrome |

| Mordant | Bouin's Solution | Bouin's Solution | Not always required |

| Nuclear Stain | Weigert's Iron Hematoxylin | Weigert's Iron Hematoxylin | Acid Fuchsin or Carbol Fuchsin |

| Cytoplasmic Stain | Biebrich Scarlet-Acid Fuchsin | Chromotrope 2R (in one solution) | Orange G |

| Differentiator | Phosphomolybdic/Phosphotungstic Acid | Phosphotungstic Acid (in one solution) | Phosphomolybdic Acid |

| Collagen Stain | Aniline Blue or Light Green | Fast Green FCF or Aniline Blue (in one solution) | Aniline Blue |

| Final Rinse | 1% Acetic Acid | 0.5% Acetic Acid | Distilled Water |

Table 2: Quantitative Parameters of Staining Protocols

| Step | Masson's Trichrome[8][12] | Gomori's One-Step Trichrome[15][16][20] | Mallory's Trichrome[19][21] |

| Mordanting (if applicable) | 1 hour at 56°C or overnight at RT | 1 hour at 56°C or overnight at RT | N/A |

| Nuclear Staining | 10 minutes | 10 minutes | 2-10 minutes |

| Cytoplasmic Staining | 10-15 minutes | (Combined in one step) | 2 minutes (Orange G) |

| Differentiation | 10-15 minutes | (Combined in one step) | 2 minutes |

| Collagen Staining | 5-10 minutes | 15-20 minutes | 5-15 minutes |

| Final Rinse/Differentiation | 2-5 minutes | 2 minutes | Brief rinse |

Data Presentation and Interpretation

The successful application of trichrome staining results in a vibrant, multi-colored tissue section that is ready for microscopic analysis.

Table 3: Expected Staining Outcomes

| Tissue Component | Masson's Trichrome | Gomori's One-Step Trichrome | Mallory's Trichrome |

| Nuclei | Black/Dark Purple | Black | Red/Black |

| Cytoplasm | Red | Red | Red/Pale Pink |

| Muscle Fibers | Red | Red | Red |

| Collagen | Blue or Green | Green or Blue | Deep Blue |

| Erythrocytes | Red | Red | Gold-Yellow |

| Fibrin | Red | Red | Red |

The quantitative analysis of trichrome-stained slides, particularly the assessment of collagen deposition (fibrosis), is a critical application in both research and clinical settings.[1][22] Digital image analysis software can be used to segment the images based on color and quantify the area of collagen relative to the total tissue area, providing an objective measure of fibrosis.[23][24]

Troubleshooting

Achieving optimal trichrome staining can be challenging, and several factors can lead to suboptimal results.

Table 4: Common Issues and Solutions in Trichrome Staining

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or Pale Staining | - Insufficient staining times- Depleted staining solutions- Inadequate fixation | - Increase staining durations- Prepare fresh solutions- Use Bouin's as a fixative or post-fixative step[10] |

| Muddy or Purple Muscle/Cytoplasm | - Incomplete removal of blue/green stain- Overly long staining in the collagen dye | - Ensure adequate differentiation in acetic acid- Optimize collagen staining time[25] |

| Poor Differentiation (Collagen not blue/green) | - Insufficient differentiation with polyacid- Depleted polyacid solution | - Increase time in phosphomolybdic/phosphotungstic acid- Prepare fresh polyacid solution[6][10] |

| Faded Nuclei | - Excessive differentiation in acidic solutions | - Minimize time in acidic solutions after nuclear staining- Ensure proper bluing after hematoxylin[25] |

| Non-specific Background Staining | - Incomplete rinsing between steps- Protein precipitate from solutions | - Rinse slides thoroughly between each step- Filter staining solutions before use |

By understanding the fundamental principles of dye competition and tissue permeability, and by carefully controlling the variables of fixation, reagent preparation, and staining times, researchers can consistently achieve high-quality trichrome stains for robust and reliable histological analysis.

References

- 1. Unlock Accurate Diagnosis with the Power of Trichrome Stain - Housing Innovations [dev.housing.arizona.edu]

- 2. Trichrome staining - Wikipedia [en.wikipedia.org]

- 3. pscientifics.com [pscientifics.com]

- 4. Masson’s Trichrome staining for histology [protocols.io]

- 5. microbenotes.com [microbenotes.com]

- 6. saffronscientific.com [saffronscientific.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 9. stainsfile.com [stainsfile.com]

- 10. benchchem.com [benchchem.com]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. healthsciences.usask.ca [healthsciences.usask.ca]

- 13. Massons Trichrome Stain | PPT [slideshare.net]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 15. cancerdiagnostics.com [cancerdiagnostics.com]

- 16. ethosbiosciences.com [ethosbiosciences.com]

- 17. stainsfile.com [stainsfile.com]

- 18. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]

- 19. bio-optica.it [bio-optica.it]

- 20. newcomersupply.com [newcomersupply.com]

- 21. stainsfile.com [stainsfile.com]

- 22. researchhub.com [researchhub.com]

- 23. Quantification and Statistical Analysis Methods for Vessel Wall Components from Stained Images with Masson's Trichrome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

The Role of Azocarmine G as an Acid Dye in Histology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Azocarmine G, a synthetic acid dye indispensable in various histological staining techniques. Its ability to impart a vibrant red color to specific cellular components makes it a critical tool for researchers in cellular biology, pathology, and drug development for the precise visualization and differentiation of tissue structures.

Core Principles of Azocarmine G Staining

Azocarmine G is an anionic, synthetic dye belonging to the azine class.[1] Its acidic nature is fundamental to its staining mechanism. In an acidic solution, Azocarmine G carries a net negative charge, allowing it to bind ionically to positively charged (acidophilic or basic) components within the cell. The primary targets for Azocarmine G staining are acidic cellular structures, most notably the nuclei and cytoplasm, which it stains in shades of red to deep red.[2][3][4]

The intensity and specificity of the staining are influenced by factors such as the pH of the staining solution, the concentration of the dye, and the duration of the staining process. The addition of acetic acid to the staining solution is a common practice to lower the pH, which enhances the binding affinity of Azocarmine G to acidic cellular components, resulting in a more precise and contrasted visualization of tissue structures.[2]

Applications in Histological Techniques

Azocarmine G is a key component in several polychromatic staining methods, most prominently in trichrome staining techniques. These methods utilize multiple dyes to differentiate various tissue components, with Azocarmine G typically responsible for staining cellular elements.

One of the most notable applications of Azocarmine G is in Heidenhain's AZAN trichrome stain , a modification of Mallory's trichrome method.[5][6][7] In this technique, Azocarmine G is used as the primary nuclear and cytoplasmic stain, followed by counterstaining with a mixture of aniline blue or methyl blue and orange G, after treatment with phosphotungstic or phosphomolybdic acid.[5][8] This sequential staining process allows for the brilliant differentiation of cell nuclei and cytoplasm (red) from collagen and reticulin fibers (blue).[9] This technique is invaluable for studying connective tissues and diagnosing pathological conditions involving changes in the extracellular matrix.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of Azocarmine G in histological staining.

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₈H₁₇N₃Na₂O₆S₂ | [10] |

| Molecular Weight | 601.57 g/mol | [10] |

| C.I. Number | 50085 | [1] |

| Alternative Names | Acid Red 101, Rosinduline | [3][11] |

| Typical Staining Concentration | 0.1% - 1% (w/v) in distilled water | [2][12][13] |

| Solvent | Distilled water, often with the addition of 1% glacial acetic acid | [9][13] |

| Staining Temperature | Room temperature to 56°C | [12][14] |

| Staining Time | 45 minutes to 2 hours | [12][15][16] |

| Absorption Maximum (λmax) | 510-523 nm in water |

Experimental Protocols

Preparation of Azocarmine G Staining Solution (0.1% Solution)

Materials:

-

Azocarmine G powder

-

Distilled water

-

Glacial acetic acid

-

Heating plate and magnetic stirrer

-

Filter paper

Procedure:

-

Weigh 0.1 g of Azocarmine G powder.

-

Add the powder to 100 ml of distilled water in a flask.

-

Heat the solution gently while stirring until the dye is completely dissolved.[13]

-

Allow the solution to cool to room temperature.

-

Add 1 ml of glacial acetic acid to the solution.[13]

-

Filter the solution before use.[13]

Heidenhain's AZAN Trichrome Staining Protocol

This protocol is a widely used method for the differential staining of connective tissue and cellular components.

Materials:

-

Deparaffinized and rehydrated tissue sections

-

0.1% Azocarmine G solution (prepared as above)

-

Aniline alcohol solution (0.1 ml aniline in 100 ml 95% ethanol)[9]

-

Acetic alcohol (1 ml glacial acetic acid in 100 ml 100% ethanol)[9]

-

5% Phosphotungstic acid solution

-

Aniline Blue-Orange G solution (0.5 g Aniline Blue, 2 g Orange G, 8 ml glacial acetic acid in 100 ml distilled water)[9]

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Stain the rehydrated sections in 0.1% Azocarmine G solution at 50-60°C for 45-60 minutes, or at room temperature for a longer duration.[12][15]

-

Rinse briefly in distilled water.

-

Differentiate in aniline alcohol solution, monitoring microscopically until nuclei are distinct and cytoplasm is pale red.[9]

-

Stop differentiation by rinsing in acetic alcohol for 1-2 minutes.[9]

-

Wash in running tap water.

-

Mordant in 5% phosphotungstic acid solution for 1-2 hours.[16]

-

Rinse briefly in distilled water.

-

Counterstain in Aniline Blue-Orange G solution for 1-3 hours.[15][16]

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene.

-

Mount with a suitable mounting medium.

Expected Results:

-

Nuclei, cytoplasm, muscle fibers: Red to reddish-purple[9]

-

Collagen and reticular fibers: Deep blue[9]

-

Erythrocytes: Crimson[9]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the Azocarmine G staining process and its integration into the Heidenhain's AZAN trichrome staining protocol.

Caption: Workflow of Heidenhain's AZAN Trichrome Staining.

Caption: Logical Relationship in Azocarmine G Staining.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Azocarmine [morphisto.de]

- 3. moleculardepot.com [moleculardepot.com]

- 4. columbia.edu [columbia.edu]

- 5. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 6. Histology Stains - Human Embryology [human-embryology.org]

- 7. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 8. bio-optica.it [bio-optica.it]

- 9. Histological methods for CNS [pathologycenter.jp]

- 10. thomassci.com [thomassci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. deltamicroscopies.com [deltamicroscopies.com]

- 13. ronaldschulte.nl [ronaldschulte.nl]

- 14. biognost.com [biognost.com]

- 15. kenhub.com [kenhub.com]

- 16. stainsfile.com [stainsfile.com]

Methodological & Application

Application Notes and Protocols: Azocarmine G Staining for Connective Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocarmine G is an anionic dye integral to various polychromatic staining methods, most notably as a key component of Heidenhain's Azan trichrome stain. This technique is invaluable in histology for the differential staining of connective tissues, allowing for the clear visualization and assessment of collagen fibers, muscle tissue, and cell nuclei within a single tissue section. The vibrant red hue imparted by Azocarmine G to nuclei and cytoplasm provides a stark contrast to the blue-stained collagen, facilitating detailed morphological analysis. These application notes provide a comprehensive protocol for the use of Azocarmine G in staining connective tissue, tailored for professionals in research and drug development.

Principle of the Method

The Azan trichrome staining method is a sequential process that leverages the differential binding affinities of various tissue components for anionic dyes of different molecular sizes. The procedure begins with the overstaining of the tissue with Azocarmine G, which stains nuclei and cytoplasm an intense red. A subsequent differentiation step, often using an aniline alcohol solution, removes the Azocarmine G from the collagen fibers. This is followed by treatment with a polyacid, such as phosphotungstic or phosphomolybdic acid, which acts as a decolorizing agent and a mordant, preparing the collagen to be stained by the counterstain (e.g., Aniline Blue). The result is a brilliantly contrasted specimen with red nuclei and cytoplasm, and blue collagen fibers.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Azocarmine G staining protocol as part of the Heidenhain's Azan stain.

| Parameter | Value | Notes |

| Tissue Section Thickness | 4-6 µm | Optimal for clear morphological detail.[3] |

| Primary Fixative | 4% or 10% Neutral Buffered Formalin | Bouin's fluid can also be used and may enhance staining.[3][4] |

| Azocarmine G Solution | 0.1% - 1% (w/v) in distilled water with 1% acetic acid | A common preparation involves dissolving 0.1g of Azocarmine G in 100ml of distilled water and adding 1ml of glacial acetic acid.[5][6] Another method suggests 2g of Azocarmine G powder in 200ml of distilled water, boiled, cooled, filtered, and then 2ml of concentrated acetic acid is added.[3] |

| Azocarmine G Incubation Temperature | 50-56°C | Heating enhances the staining intensity.[4][7] |

| Azocarmine G Incubation Time | 30 - 60 minutes | The exact time may require optimization based on tissue type and fixative used.[4][7][8] |

| Differentiating Solution | Aniline-Alcohol (0.1% Aniline in 95% Ethanol) | Differentiation should be monitored microscopically.[6] |

| Differentiating Time | 1 minute (variable) | Adjust time based on microscopic examination to achieve desired differentiation.[9] |

| Mordant | 5% Phosphotungstic Acid | This step is crucial for the selective staining of collagen. |

| Mordant Incubation Time | 30 minutes - 3 hours or overnight | Longer incubation can improve the clarity of collagen staining.[6][8] |

| Counterstain | Aniline Blue-Orange G solution | Stains collagen and reticular fibers blue. |

| Counterstain Incubation Time | 15 - 30 minutes | Time may be adjusted to achieve the desired intensity of blue staining.[6] |

Experimental Protocols

Reagent Preparation

-

Azocarmine G Staining Solution (0.1%):

-

Aniline-Alcohol Differentiating Solution:

-

Mix 0.1 ml of Aniline with 100 ml of 95% ethanol.[6]

-

-

Acetic Alcohol:

-

Mix 1 ml of glacial acetic acid with 100 ml of 100% ethanol.[6]

-

-

5% Phosphotungstic Acid Solution:

-

Dissolve 5 g of phosphotungstic acid in 100 ml of distilled water.

-

-

Aniline Blue-Orange G Staining Solution:

-

Dissolve 0.5 g of Aniline Blue and 2 g of Orange G in 100 ml of distilled water.

-

Add 8 ml of glacial acetic acid.

-

Bring the solution to a boil, then cool and filter.[6]

-

Staining Procedure (Heidenhain's Azan Method)

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Differentiation:

-

Immerse slides in the Aniline-Alcohol solution and differentiate for approximately 1 minute, or until the nuclei are sharp and the cytoplasm is pale pink when viewed under a microscope.[9]

-

Rinse briefly in Acetic Alcohol to stop the differentiation process.

-

Wash in running tap water.

-

-

Mordanting:

-

Counterstaining:

-

Immerse slides in the Aniline Blue-Orange G solution for 15-30 minutes.[6]

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections rapidly through 95% and 100% ethanol.

-

Clear in xylene (2-3 changes).

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Bright Red[4]

-

Cytoplasm, Muscle: Red to Orange-Red[4]

-

Collagen, Reticular Fibers, Mucus: Blue[4]

-

Erythrocytes: Bright Red

Experimental Workflow

Caption: Experimental workflow for Azocarmine G staining of connective tissue.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Red Staining | - Insufficient incubation time in Azocarmine G.- Azocarmine G solution is old or depleted. | - Increase incubation time.- Prepare fresh Azocarmine G solution. |

| Overly Intense Red Staining | - Inadequate differentiation.- Incubation in Azocarmine G was too long. | - Increase differentiation time in Aniline-Alcohol and monitor microscopically.- Reduce Azocarmine G incubation time. |

| Weak or Uneven Blue Staining | - Incomplete removal of Azocarmine G from collagen.- Insufficient mordanting time. | - Ensure adequate differentiation.- Increase incubation time in Phosphotungstic Acid. |

| Non-specific Background Staining | - Inadequate rinsing between steps. | - Ensure thorough but brief rinses as specified in the protocol. |

| Precipitate on Tissue Section | - Staining solution was not filtered. | - Filter staining solutions before use, especially the Azocarmine G and Aniline Blue-Orange G solutions.[3][6] |

| Tissue Sections Lifting from Slide | - Improperly coated slides.- Harsh washing steps. | - Use positively charged slides.- Be gentle during washing steps. |

References

- 1. Trichrome staining - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. biognost.com [biognost.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Azocarmine [morphisto.de]

- 6. Histological methods for CNS [pathologycenter.jp]

- 7. deltamicroscopies.com [deltamicroscopies.com]

- 8. bio-optica.it [bio-optica.it]

- 9. biognost.com [biognost.com]

Application Notes: Preparation and Use of Azocarmine G Staining Solution

Introduction

Azocarmine G (C.I. 50085, Acid Red 101) is a synthetic anionic dye widely used in histology and cytology.[1][2] It is a potent stain for nuclei, chromatin, erythrocytes, and the acidophilic granules of the pituitary gland, rendering them in various shades of red.[3][4] Azocarmine G is a key component of several polychromatic staining techniques, most notably the Heidenhain's Azan trichrome method, which is employed to differentiate cellular elements and connective tissues.[1][5] In this method, Azocarmine G serves as the primary nuclear stain, followed by counterstaining with aniline blue or other dyes to visualize collagen and other tissue components.[3] Its strong affinity for acidic cellular structures, such as nucleic acids and proteins, provides high-contrast staining, making it an invaluable tool for morphological studies in biological and pathological research.[6]

Chemical Properties

Azocarmine G is a red to purple powder with good solubility in water and moderate solubility in ethanol.[2][7] The addition of acetic acid to the aqueous solution enhances its staining properties by creating a slightly acidic environment, which increases the dye's binding affinity to acidic cellular components.[6]

Experimental Protocols

This section provides two common protocols for the preparation of Azocarmine G staining solution from powder. Protocol 1 is a more concentrated stock solution often used in the Heidenhain's Azan method, while Protocol 2 is a ready-to-use working solution.

Materials and Equipment

-

Azocarmine G powder (C.I. 50085)

-

Distilled or deionized water

-

Glacial acetic acid

-

Glass beakers or flasks

-

Graduated cylinders

-

Heating plate or Bunsen burner

-

Magnetic stirrer and stir bar (optional)

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Storage bottles (amber glass recommended)

Protocol 1: Preparation of 1% Azocarmine G Stock Solution

This protocol is adapted from the Heidenhain's Azan staining method and produces a 1% (w/v) stock solution.

Procedure:

-

Weigh 2 grams of Azocarmine G powder and add it to 200 ml of distilled water in a glass beaker or flask.[1]

-

Heat the solution until it boils, stirring continuously to ensure the powder dissolves completely.[1]

-

Remove the solution from the heat and allow it to cool to room temperature.[1]

-

Once cooled, filter the solution using filter paper to remove any undissolved particles.[1]

-

To the filtered solution, add 2 ml of glacial acetic acid and mix well. Do not filter the solution after adding the acetic acid. [1]

-

Transfer the final solution to a clearly labeled storage bottle.

-

The solution is stable for up to one year when stored at room temperature.[1]

-

For use in staining: The solution should be heated to 56°C before application to the tissue sections.[1]

Protocol 2: Preparation of 0.1% Azocarmine G Working Solution

This protocol yields a 0.1% (w/v) working solution suitable for various histological applications.[6][8]

Procedure:

-

Weigh 0.1 gram of Azocarmine G powder and add it to 100 ml of distilled water in a glass beaker or flask.[8]

-

Add 1 ml of glacial acetic acid to the solution.[8]

-

Gently heat the solution while stirring until the powder is fully dissolved. Avoid boiling.

-

Allow the solution to cool to room temperature.

-

Filter the solution before use to ensure clarity.[8]

-

Store in a labeled bottle at room temperature.

-

For staining procedures, this solution is often preheated to 50°C.[8]

Data Presentation

The following table summarizes the quantitative data for the two preparation protocols.

| Parameter | Protocol 1 (1% Stock Solution) | Protocol 2 (0.1% Working Solution) |

| Azocarmine G Powder | 2.0 g | 0.1 g |

| Distilled Water | 200 ml | 100 ml |

| Glacial Acetic Acid | 2.0 ml | 1.0 ml |

| Heating Temperature | Boiling | Gentle heating (do not boil) |

| Usage Temperature | 56°C | 50°C |

| Stability | 1 year at room temperature | Not specified, but stable |

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of a 1% Azocarmine G stock solution (Protocol 1).

Caption: Workflow for preparing 1% Azocarmine G solution.

References

Application Notes: Staining Collagen Fibers Blue Using Heidenhain's Azan Trichrome Method

Introduction

A common objective in histology, particularly in fibrosis research and drug development, is the differential staining of collagen fibers to assess their distribution and density within tissue samples. While Azocarmine G is a component in some trichrome staining methods, it is a red dye that primarily stains nuclei, cytoplasm, and muscle fibers.[1][2][3] The vibrant blue or green staining of collagen is achieved by a counterstain, typically Aniline Blue.[4][5][6][7]

Heidenhain's Azan trichrome stain is a versatile and powerful technique for differentiating cellular and extracellular components.[3][8] This method, an advancement of Mallory's trichrome stain, utilizes Azocarmine G for initial nuclear and cytoplasmic staining, followed by a phosphotungstic acid treatment and subsequent counterstaining with a mixture containing Aniline Blue and Orange G.[2][9][10] The phosphotungstic acid acts as a mordant and a decolorizer, removing the Azocarmine from the collagen fibers, which are then receptive to staining by Aniline Blue. This results in a striking and clear color differentiation: nuclei appear bright red, muscle tissue ranges from red to orange, and collagen fibers are stained a distinct blue.[1][2]

These application notes provide a detailed protocol for Heidenhain's Azan trichrome stain, enabling researchers to effectively visualize and quantify collagen deposition in tissue sections.

Experimental Protocols

This protocol is adapted from established Heidenhain's Azan staining methodologies.[1][8][11]

1. Reagent Preparation

Proper preparation of reagents is critical for successful and reproducible staining.

| Reagent | Composition | Preparation Instructions |

| Azocarmine G Solution (0.1%) | Azocarmine G: 0.1 g (or 1.0 g for a 1% stock)Distilled Water: 100 mLGlacial Acetic Acid: 1 mL | Dissolve Azocarmine G in distilled water. Some protocols suggest heating the solution to a boil to fully dissolve the dye.[12] Cool to room temperature and then add the glacial acetic acid.[11][12] Filter the solution before use. |

| Aniline-Alcohol Solution | Aniline: 0.1 mL95% Ethanol: 100 mL | Mix the aniline with 95% ethanol. This solution is used for differentiation and should be used with care in a well-ventilated area.[11] |

| Phosphotungstic Acid Solution (5%) | Phosphotungstic Acid: 5 gDistilled Water: 100 mL | Dissolve the phosphotungstic acid in distilled water. |

| Aniline Blue-Orange G Solution | Aniline Blue (water-soluble): 0.5 gOrange G: 2.0 gGlacial Acetic Acid: 8 mLDistilled Water: 100 mL | Dissolve the Aniline Blue and Orange G in the distilled water. Add the glacial acetic acid. Some protocols recommend boiling, cooling, and filtering this solution.[11] |

2. Staining Protocol for Paraffin Sections

This protocol assumes that tissue samples have been fixed (formalin-fixed is common, though Bouin's fluid is often recommended for trichrome stains), processed, and embedded in paraffin.[1] Sections should be cut at 4-6 µm.[12][13]

| Step | Procedure | Time | Purpose |

| 1 | Deparaffinization and Rehydration | 10-15 min | Remove paraffin wax and bring sections to water. |

| 2 | Mordanting (Optional) | 1 hr at 56°C or Overnight | For formalin-fixed tissues, mordanting in Bouin's fluid can improve staining quality.[1] |

| 3 | Rinse | 5-10 min | Wash thoroughly in running tap water to remove fixative/mordant, followed by a rinse in distilled water. |

| 4 | Nuclear Staining | 45-60 min at 56-60°C | Stain with 0.1% Azocarmine G solution in a covered dish.[14] |

| 5 | Rinse | Brief | Quickly rinse with distilled water. |

| 6 | Differentiation I | 1-5 min | Differentiate with Aniline-Alcohol solution.[13] This step is critical and should be monitored microscopically until nuclei are sharp and cytoplasm is pale pink.[14] |

| 7 | Stop Differentiation | 1 min | Rinse with acetic alcohol (1% acetic acid in 95% ethanol) to stop the differentiation process. |

| 8 | Rinse | Brief | Rinse with distilled water. |

| 9 | Mordanting/Decolorizing | 1-3 hours | Immerse in 5% Phosphotungstic Acid. This removes the red stain from the collagen.[1] |

| 10 | Rinse | Brief | Quickly rinse with distilled water. |

| 11 | Collagen Staining | 1-3 hours | Stain with Aniline Blue-Orange G solution.[1] |

| 12 | Rinse | Brief | Rinse with distilled water. |

| 13 | Differentiation II | 1-2 min | Differentiate in 95% ethanol. |

| 14 | Dehydration | 5 min | Dehydrate through absolute alcohol. |

| 15 | Clearing and Mounting | 5 min | Clear in xylene and mount with a permanent mounting medium. |

Expected Staining Results

| Tissue Component | Expected Color |

| Collagen, Reticular Fibers, Mucus | Blue [1][2] |

| Nuclei, Chromatin | Bright Red[1][2] |

| Cytoplasm, Muscle | Red to Orange[1][2] |

| Erythrocytes (Red Blood Cells) | Red/Orange |

Visual Schematics

.dot

Caption: Workflow for Heidenhain's Azan Trichrome Staining.

.dot

References

- 1. stainsfile.com [stainsfile.com]

- 2. Histology Stains - Human Embryology [human-embryology.org]

- 3. kenhub.com [kenhub.com]

- 4. gspchem.com [gspchem.com]

- 5. biognost.com [biognost.com]

- 6. Aniline Blue WS - Wikipedia [en.wikipedia.org]

- 7. agarscientific.com [agarscientific.com]

- 8. med.emory.edu [med.emory.edu]

- 9. Heidenhain's AZAN trichrome stain - Wikipedia [en.wikipedia.org]

- 10. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 11. Histological methods for CNS [pathologycenter.jp]

- 12. biognost.com [biognost.com]

- 13. biognost.com [biognost.com]

- 14. deltamicroscopies.com [deltamicroscopies.com]

Azocarmine G as a Counterstain in Immunohistochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocarmine G is a synthetic anionic dye of the azine group, known for its intense red color. Traditionally, it is a key component of Heidenhain's AZAN trichrome staining method, a classic histological technique used to differentiate cell nuclei, cytoplasm, collagen, and muscle fibers.[1][2][3] In this context, it provides a strong, red stain to nuclei and erythrocytes.[3] While not a conventional counterstain in modern immunohistochemistry (IHC), its properties suggest potential utility, particularly in scenarios where a red nuclear counterstain is desired for contrast with certain chromogens.

This document provides detailed protocols for the established use of Azocarmine G in the AZAN staining method and presents an investigational protocol for its adaptation as a counterstain in chromogenic IHC. It also discusses its potential applications, limitations, and provides a comparative overview with standard IHC counterstains.

Principle of Staining

Azocarmine G is an acidic dye that binds to basic components of the cell, such as the proteins in chromatin, staining them a vibrant red.[3] In the AZAN method, this initial nuclear and cytoplasmic stain is followed by differentiation and subsequent counterstaining with aniline blue and orange G to color collagen and muscle, respectively.[1][3] When adapted for IHC, the goal is to achieve a selective and crisp red nuclear stain that provides clear morphological context to the chromogenic signal indicating the target antigen, without obscuring it.

Data Presentation: Comparison of Counterstains

The selection of a counterstain in IHC is critical for achieving optimal contrast and clear localization of the target antigen. The brown precipitate of 3,3'-Diaminobenzidine (DAB), one of the most common chromogens, is typically contrasted with a blue hematoxylin counterstain.[4] Azocarmine G offers a red alternative, which may be advantageous in specific applications, such as when blue or green chromogens are used or in multiplex IHC.

| Counterstain | Color of Nuclei | Typical Incubation Time | Key Advantages | Potential Disadvantages in IHC |

| Hematoxylin | Blue to Violet | 30 seconds - 5 minutes | Excellent contrast with brown (DAB) and red (AEC) chromogens; well-established protocols.[4][5][6] | Can be too dark if over-incubated, potentially masking nuclear antigens.[6] |

| Nuclear Fast Red | Red | ~ 5 minutes | Provides good contrast against blue, purple, brown, and green stains.[4][7][8] | Red color may interfere with red chromogens like AEC or Permanent Red. |

| Methyl Green | Green to Blue-Green | ~ 5 minutes | Excellent contrast with red and brown chromogens.[9] | Can fade over time; requires specific mounting procedures. |

| Azocarmine G (Investigational) | Bright Red | 1-5 minutes (estimated) | Strong, vibrant red color offers a distinct alternative to hematoxylin. | Lacks established IHC protocols; may require a differentiation step; potential to overpower weak chromogenic signals. |

Experimental Protocols

Protocol 1: Preparation of Azocarmine G Staining Solution (1%)

This is a standard preparation based on histological methods.

Materials:

-

Azocarmine G powder (C.I. 50085)

-

Distilled or deionized water

-

Glacial acetic acid

-

Heating plate and magnetic stirrer

-

Filter paper

Procedure:

-

To 100 mL of distilled water, add 1 g of Azocarmine G powder.

-

Heat the solution to a boil while stirring, then allow it to cool to room temperature.

-

Filter the solution through filter paper.

-

To the filtered solution, add 1 mL of glacial acetic acid. Do not filter after this step.

-

The solution is stable for an extended period at room temperature. If precipitates form over time, it can be heated to 56°C to redissolve before use.

Protocol 2: Heidenhain's AZAN Trichrome Staining (Reference Protocol)

This protocol highlights the traditional use of Azocarmine G and is provided for context and as a basis for understanding the dye's behavior.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Incubate sections in pre-heated Azocarmine G solution (from Protocol 1) at 50-60°C for 30-60 minutes.[1][2][3]

-

Allow slides to cool, then rinse briefly in distilled water.[1]

-

Differentiate the sections in an aniline-alcohol solution (e.g., 0.1% aniline in 95% ethanol) for approximately 1-2 minutes. This step is critical for removing excess stain and should be monitored microscopically until nuclei are distinct and cytoplasm is pale pink.[2][3]

-

Rinse with an acetic-alcohol solution (e.g., 1% acetic acid in 100% ethanol) for 1 minute to stop the differentiation.[2]

-

Proceed with phosphotungstic acid treatment and subsequent aniline blue counterstaining as per the full AZAN method.[3]

Protocol 3: Investigational Protocol for Azocarmine G as an IHC Counterstain

This protocol is an adaptation and requires optimization for specific tissues and antigen detection systems. It should be performed after the final wash step following chromogen development (e.g., after DAB incubation and subsequent washing).

Procedure:

-

Following the final post-chromogen wash, rinse slides thoroughly in distilled water.

-

Incubate the sections in the 1% Azocarmine G solution (from Protocol 1) at room temperature for 1-5 minutes . The optimal time will vary and must be determined empirically. Start with a shorter duration (e.g., 1 minute) to avoid overstaining.

-

Rinse slides briefly in distilled water.

-

Differentiation (Optional but Recommended): Quickly dip the slides (1-3 dips, ~1-3 seconds each) into an aniline-alcohol solution (0.1% aniline in 95% ethanol). This step is crucial for achieving selective nuclear staining by removing excess cytoplasmic color. Immediately stop the reaction by rinsing thoroughly in an acetic-alcohol solution (1% acetic acid in 95% ethanol) for 30-60 seconds.[2]

-

Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

-

Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Visualizations: Diagrams and Workflows

General Immunohistochemistry (IHC) Workflow

The following diagram illustrates a typical chromogenic IHC workflow, indicating where the counterstaining step occurs.

Caption: A generalized workflow for chromogenic immunohistochemistry.

Investigational Workflow for Azocarmine G Counterstaining

This diagram details the specific steps for using Azocarmine G as a counterstain after chromogen development.

Caption: Step-by-step investigational workflow for Azocarmine G counterstaining in IHC.

Concluding Remarks

Azocarmine G is a potent red dye with a long history in histology. While its application as a direct counterstain in routine IHC is not standard, it presents an intriguing possibility for specialized applications where a vibrant red nuclear stain is required. The primary challenges lie in the need for careful timing and the inclusion of a differentiation step to prevent overstaining and ensure clear contrast with the chromogenic signal. Researchers and professionals interested in using Azocarmine G for this purpose should be prepared to undertake rigorous optimization of the investigational protocol provided. Standard, well-validated counterstains like hematoxylin and Nuclear Fast Red remain the recommended choices for most IHC applications due to their established protocols and predictable performance.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Histological methods for CNS [pathologycenter.jp]

- 3. bio-optica.it [bio-optica.it]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. IHC training | Abcam [go.myabcam.com]

- 7. IHC Counterstains | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. IHC Counterstains | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

Application Notes: Staining of Pituitary Gland Cells with Azocarmine G

Introduction

Azocarmine G is a synthetic, anionic dye belonging to the azine group, widely utilized in histology for polychromatic staining techniques.[1][2] It is a principal component of the Heidenhain's AZAN trichrome staining method, valued for its ability to produce a vibrant red color in specific cellular components.[1][3] In neuroendocrine research, particularly in the study of the pituitary gland, Azocarmine G is instrumental for the selective staining of acidophilic cells.[1][4][5]

The anterior pituitary gland contains three main cell types classified by their affinity for histological dyes: acidophils, basophils, and chromophobes. Acidophils, which stain readily with acidic dyes like Azocarmine G, include somatotrophs (secreting growth hormone, GH) and lactotrophs (secreting prolactin, PRL).[6][7] Azocarmine G imparts an intense red color to the cytoplasmic granules of these cells, allowing for their clear visualization and differentiation from basophils (which are stained blue or purple by a counterstain like Aniline Blue) and chromophobes (which remain largely unstained).[1][8]

This staining technique is crucial for:

-

Differential cell analysis of the normal anterior pituitary gland.[5]

-

Identification of acidophilic pituitary adenomas , which are tumors arising from somatotrophs or lactotrophs.[9] The staining characteristics can provide insights into the tumor's cellular origin.

-

Studying the morphological changes in acidophil populations in response to various physiological or experimental conditions.

The acidic nature of the Azocarmine G solution, often enhanced by the addition of acetic acid, promotes its binding to basic cellular components such as proteins within secretory granules and nuclei.[2] The subsequent differentiation step, typically using an aniline alcoholic solution, allows for controlled destaining to achieve optimal contrast before counterstaining.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Azocarmine G staining protocol as part of the Heidenhain's AZAN method. These values represent typical ranges and may require optimization based on specific tissue types, fixatives used, and laboratory conditions.

| Parameter | Value/Range | Notes |

| Tissue Section Thickness | 4-6 µm | For optimal reagent penetration and cellular detail.[1][4] |

| Azocarmine G Solution | 1% (w/v) | Prepared by dissolving 2g of Azocarmine G in 200ml of distilled water with 2ml of glacial acetic acid.[1] |

| Staining Temperature | Room Temperature (after initial heating to 56°C) | The solution is often heated to 56°C before use, then cooled to room temperature for staining.[1] |

| Staining Time | 45-60 minutes | Incubation time in the Azocarmine G solution. |

| Differentiation Solution | Aniline Alcoholic Solution | Used to remove excess stain. |

| Differentiation Time | ~1 minute (microscopically controlled) | The slide is checked under a microscope to ensure only cytoplasm is destained while nuclei remain red.[1][4] |

| Phosphomolybdic Acid | 5% (w/v) | Used as a mordant before counterstaining. |

| Counterstain | Aniline Blue - Orange G | Standard counterstain in the AZAN method. |

Experimental Protocols

I. Preparation of Reagents

1. Azocarmine G Staining Solution (1% in 1% Acetic Acid):

-

Add 2 g of Azocarmine G powder to 200 ml of distilled water in a flask.[1]

-

Heat the solution until it boils, then allow it to cool to room temperature.[1]

-

Filter the solution using standard filter paper.[1]

-

To the filtered solution, add 2 ml of glacial acetic acid. Do not filter again.[1]

-

The solution is stable for up to one year at room temperature. Before use, it is recommended to stir and heat the solution to 56°C, then cool it back to room temperature.[1]

2. Aniline Alcoholic Solution (for differentiation):

-

Mix 1 ml of aniline with 1000 ml of 90% ethanol.

3. 5% Phosphomolybdic Acid:

-

Dissolve 5 g of phosphomolybdic acid in 100 ml of distilled water.

4. Aniline Blue - Orange G Counterstain:

-

Dissolve 0.5 g of Aniline Blue and 2 g of Orange G in 100 ml of distilled water.

-

Add 8 ml of glacial acetic acid.

-

Filter the solution before use.

II. Preparation of Histological Sections

-

Fixation: Fix pituitary tissue samples in 10% Neutral Buffered Formalin for 24-48 hours.[1][4]

-

Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[1][4]

-

Clearing: Clear the tissue in a suitable clearing agent such as xylene.[1][4]

-

Embedding: Infiltrate and embed the tissue in paraffin wax.[1][4]

-

Sectioning: Cut paraffin blocks into 4-6 µm thick sections and mount them on glass slides.[1][4]

III. Staining Protocol (Heidenhain's AZAN Method)

-